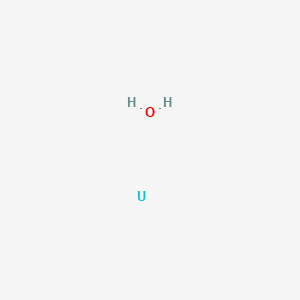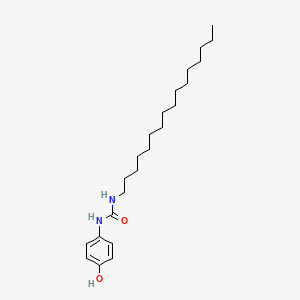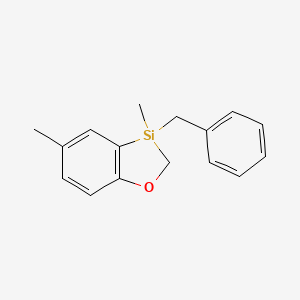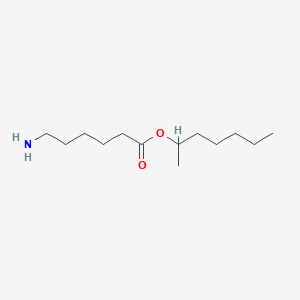
Uranium(1+), hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uranium(1+), hydroxy- is a compound of uranium in which uranium exists in the +1 oxidation state, combined with a hydroxyl group. Uranium is a naturally occurring radioactive element found in various minerals. It is known for its applications in nuclear energy and weaponry due to its fissile properties. The hydroxy- group, consisting of an oxygen and hydrogen atom, is a common functional group in chemistry, often involved in hydrogen bonding and reactivity.
Métodos De Preparación
The preparation of Uranium(1+), hydroxy- involves specific synthetic routes and reaction conditions. One common method includes the reduction of uranium compounds in the presence of hydroxyl-containing reagents. Industrial production methods often involve the use of advanced techniques such as:
Anion exchange chromatography: This method is used to separate uranium ions from other elements.
Uranyl peroxide precipitation: This technique helps in purifying and solidifying uranium before converting it to the desired compound.
Análisis De Reacciones Químicas
Uranium(1+), hydroxy- undergoes various types of chemical reactions, including:
Oxidation: Uranium can be oxidized to higher oxidation states, such as +4 or +6, forming compounds like uranium dioxide (UO2) or uranyl ions (UO2^2+).
Reduction: Reduction reactions can convert uranium to lower oxidation states.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. .
Aplicaciones Científicas De Investigación
Uranium(1+), hydroxy- has several scientific research applications:
Chemistry: It is used in studying the reactivity and bonding of uranium compounds.
Biology: Research on its effects on biological systems helps understand uranium toxicity and its impact on living organisms.
Medicine: Investigations into its potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the development of advanced materials and nuclear fuel cycles
Mecanismo De Acción
The mechanism by which Uranium(1+), hydroxy- exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to various biological molecules, disrupting their normal function. This binding often involves the formation of coordination complexes with proteins and nucleic acids, leading to cellular damage and toxicity .
Comparación Con Compuestos Similares
Uranium(1+), hydroxy- can be compared with other uranium compounds such as:
Uranium dioxide (UO2): A common form of uranium used in nuclear reactors.
Uranyl ions (UO2^2+): Widely studied for their chemical reactivity and environmental impact.
Depleted uranium: Used in military applications and poses similar toxicological concerns
Propiedades
Número CAS |
380612-88-4 |
|---|---|
Fórmula molecular |
H2OU |
Peso molecular |
256.044 g/mol |
Nombre IUPAC |
uranium;hydrate |
InChI |
InChI=1S/H2O.U/h1H2; |
Clave InChI |
ZIMRZUAJVYACHE-UHFFFAOYSA-N |
SMILES canónico |
O.[U] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)

![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)


![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)


![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)
